1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate
Overview
Description
1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, also known as Hexacyclen trisulfate, is a compound with the empirical formula C12H30N6·3H2SO4 . It is used as a ligand in the preparation of transition metal complexes and in chromium-initiated radical copolymerization reactions . It is also used as a pharmaceutical intermediate and a urinary calculus solubilizer .
Physical And Chemical Properties Analysis
1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate is a solid at 20 degrees Celsius . It has a molecular weight of 552.64 . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Transition Metal Complexation
Hexacyclen trisulfate is used as a ligand in the preparation of transition metal complexes . Its structure allows for the efficient coordination with metal ions, facilitating the study of metalloenzymes and the synthesis of metal-based drugs.
Radical Copolymerization Reactions
This compound plays a role in chromium-initiated radical copolymerization reactions . It can help in creating polymers with specific properties, which are useful in various industrial applications, including materials science and engineering.
Chelation Therapy Research
Due to its ability to bind metal ions, Hexacyclen trisulfate is explored in chelation therapy for the treatment of metal poisoning . Research in this field focuses on its efficacy in binding and removing toxic metals from the body.
Biochemical Assays
In biochemistry, Hexacyclen trisulfate is often utilized to selectively bind metal ions in proteins or enzymes. This application is crucial for studying the structure and function of metalloproteins and understanding their role in various biological processes .
Pharmaceutical Intermediate
Hexacyclen trisulfate serves as an intermediate in pharmaceutical manufacturing. Its complexation properties are exploited to synthesize drugs that require specific metal ion interactions .
Urinary Calculus Solubilization
It has been identified as a potential urinary calculus solubilizer. Research in this area investigates its ability to dissolve kidney stones, which could lead to non-invasive treatments for patients .
Safety and Hazards
properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDKNLOZWKLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N6O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971575 | |
Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate | |
CAS RN |
56187-09-8 | |
Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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